2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine
Overview
Description
2,3-Difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the structure can significantly influence its chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the reaction of 2,3-difluoropyridine with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . This reaction facilitates the nucleophilic substitution of the fluorine atoms on the pyridine ring by the pyrazole moiety.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Scientific Research Applications
2,3-Difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-5-(1H-pyrazol-4-yl)pyridine: Lacks the methyl group on the pyrazole ring.
2,3-Difluoro-5-(1-methyl-1H-pyrazol-3-yl)pyridine: The pyrazole ring is attached at a different position on the pyridine ring.
Uniqueness
2,3-Difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine is unique due to the specific positioning of the fluorine atoms and the methyl group on the pyrazole ring. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
2,3-Difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS No. 1151801-90-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, structure-activity relationships, and relevant research findings.
- Molecular Formula : CHFN
- Molecular Weight : 195.17 g/mol
- Solubility : Highly soluble with varying solubility reported (0.782 mg/ml to 5.3 mg/ml) depending on conditions .
- Log P : Ranges from 1.32 to 2.6, indicating moderate lipophilicity which may influence its bioavailability .
Antimicrobial Activity
Research has indicated that compounds with a pyrazole moiety exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes, particularly in the context of inflammatory pathways:
- p38 MAPK Inhibition : Compounds in this class have demonstrated IC values in the nanomolar range against the p38 MAPK enzyme, which is crucial in inflammatory responses .
- Cytochrome P450 Inhibition : It has been identified as a CYP1A2 inhibitor, which may affect drug metabolism and interactions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Modifications to the pyrazole ring can lead to significant changes in potency against specific targets, illustrating the importance of functional group positioning .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound was included among other compounds. Results indicated that while it exhibited some antimicrobial activity, further optimization was needed to enhance its efficacy against resistant strains.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives showed that compounds similar to this compound effectively inhibited TNFα production in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
2,3-difluoro-5-(1-methylpyrazol-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c1-14-5-7(4-13-14)6-2-8(10)9(11)12-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHXYORKLHVVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(N=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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